molecular formula C8H12O2 B2854929 1-(but-3-en-1-yl)cyclopropane-1-carboxylic acid CAS No. 106434-86-0

1-(but-3-en-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B2854929
CAS No.: 106434-86-0
M. Wt: 140.182
InChI Key: MEIRLRSYCXKDQY-UHFFFAOYSA-N
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Description

“Cyclopropanecarboxylic acid, 1-(3-buten-1-yl)-” is a chemical compound with the CAS Number: 106434-86-0 . It is a monobasic carboxylic acid that consists of a cyclopropane fused to a carboxylic acid group .


Synthesis Analysis

The synthesis of “Cyclopropanecarboxylic acid, 1-(3-buten-1-yl)-” typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .


Molecular Structure Analysis

The cyclopropane ring, a three-membered carbon ring, is noteworthy for its exceptional strain, as the ideal bonding angle for an sp3 carbon atom is approximately 109.5°, but the angle in a cyclopropane ring is forced to be 60° . On the other hand, the carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions .


Chemical Reactions Analysis

The carboxylic acid group in “Cyclopropanecarboxylic acid, 1-(3-buten-1-yl)-” can undergo reactions such as esterification, amidation, and reduction, among others, providing a pathway to numerous derivatives .


Physical and Chemical Properties Analysis

In its pure form, “Cyclopropanecarboxylic acid, 1-(3-buten-1-yl)-” is a colorless, crystalline substance that exhibits a characteristic acidic smell . The compound has a molecular weight of 140.18 . It demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group . Additionally, it is soluble in most organic solvents .

Safety and Hazards

“Cyclopropanecarboxylic acid, 1-(3-buten-1-yl)-” is classified as a dangerous substance with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

“Cyclopropanecarboxylic acid, 1-(3-buten-1-yl)-” finds a wide range of applications across various industries. It serves as a precursor in the synthesis of several pharmaceutical compounds, including certain antibiotics and antiviral agents . Its unique structure makes it a valuable building block in the chemical industry for the synthesis of various other compounds . Future research may focus on exploring new applications and improving the synthesis process.

Mechanism of Action

Mode of Action

The mode of action of 1-(but-3-en-1-yl)cyclopropane-1-carboxylic acid is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s worth noting that cyclopropane carboxylic acids are often involved in the synthesis of bioactive compounds .

Properties

IUPAC Name

1-but-3-enylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-3-4-8(5-6-8)7(9)10/h2H,1,3-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIRLRSYCXKDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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